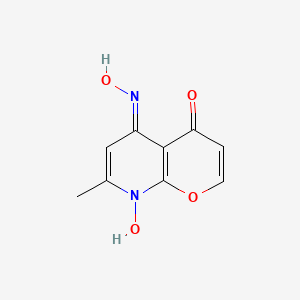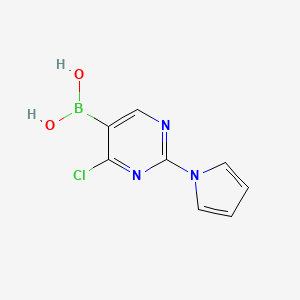
Ethyl dibenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl dibenzylcarbamate is an organic compound with the molecular formula C17H19NO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by ethyl and dibenzyl groups. This compound is known for its use as a protecting group in organic synthesis, particularly in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl dibenzylcarbamate can be synthesized through the reaction of dibenzylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, optimizing the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl dibenzylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it back to dibenzylamine and ethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or dibenzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of N,N-dibenzylcarbamate.
Reduction: Formation of dibenzylamine and ethyl alcohol.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Ethyl dibenzylcarbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of ethyl dibenzylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is crucial in protecting amine groups during multi-step synthesis processes. The compound can be selectively removed under specific conditions, such as acidic or basic environments, allowing for the deprotection of the amine group .
Comparaison Avec Des Composés Similaires
- Methyl dibenzylcarbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison: this compound is unique due to its dual benzyl groups, which provide enhanced stability compared to other carbamates. This stability makes it particularly useful in complex synthetic processes where selective protection and deprotection of functional groups are required .
Propriétés
Numéro CAS |
101584-40-1 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
ethyl N,N-dibenzylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Clé InChI |
BLWBDENLMKYRDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078904.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)
![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)




![tert-butyl (R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14078958.png)
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
